(4-amino-1H-imidazol-5-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(4-amino-1H-imidazol-5-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that features an imidazole ring substituted with an amino group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-1H-imidazol-5-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-amino-1H-imidazole with pyrrolidine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the methanone linkage between the imidazole and pyrrolidine rings. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4-amino-1H-imidazol-5-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
(4-amino-1H-imidazol-5-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (4-amino-1H-imidazol-5-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or altering the enzyme’s conformation. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- (4-amino-1H-imidazol-5-yl)(piperidin-1-yl)methanone
- (4-amino-1H-imidazol-5-yl)(morpholin-1-yl)methanone
- (4-amino-1H-imidazol-5-yl)(azetidin-1-yl)methanone
Uniqueness
(4-amino-1H-imidazol-5-yl)(pyrrolidin-1-yl)methanone is unique due to the presence of both an imidazole and a pyrrolidine ring, which confer specific chemical and biological properties. The combination of these rings allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H12N4O |
---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
(4-amino-1H-imidazol-5-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C8H12N4O/c9-7-6(10-5-11-7)8(13)12-3-1-2-4-12/h5H,1-4,9H2,(H,10,11) |
InChI Key |
BCTKLWHOWGYBFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N=CN2)N |
Origin of Product |
United States |
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